4-Oxo-1,4-dihydroquinoline-8-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 4-Oxo-1,4-dihydroquinoline-8-sulfonyl chloride typically involves the reaction of 4-oxo-1,4-dihydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 8-position of the quinoline ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Oxo-1,4-dihydroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Oxo-1,4-dihydroquinoline-8-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their potential therapeutic applications.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-1,4-dihydroquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This inhibition leads to the disruption of DNA replication and ultimately bacterial cell death. The sulfonyl chloride group can also react with nucleophilic sites in proteins, potentially modifying their activity.
Comparison with Similar Compounds
4-Oxo-1,4-dihydroquinoline-8-sulfonyl chloride can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds have similar biological activities but differ in their chemical structure and reactivity.
1,3-Disubstituted 4-oxo-1,4-dihydroquinolines: These derivatives have additional substituents at the 1 and 3 positions, which can enhance their biological activity and specificity.
The uniqueness of this compound lies in its sulfonyl chloride group, which provides a versatile functional group for further chemical modifications.
Properties
Molecular Formula |
C9H6ClNO3S |
---|---|
Molecular Weight |
243.67 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(13,14)8-3-1-2-6-7(12)4-5-11-9(6)8/h1-5H,(H,11,12) |
InChI Key |
GBDMMYKILDPQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)NC=CC2=O |
Origin of Product |
United States |
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